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Dierbium tritelluride

Thermoelectrics Strain Engineering Figure of Merit

Dierbium tritelluride (Er₂Te₃) is a binary rare-earth chalcogenide semiconductor belonging to the sesquitelluride family (RE₂Te₃). It crystallizes in the orthorhombic Sc₂S₃ structure type with space group Fddd (No.

Molecular Formula Er2Te3
Molecular Weight 717.3 g/mol
CAS No. 12020-39-2
Cat. No. B085394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDierbium tritelluride
CAS12020-39-2
Molecular FormulaEr2Te3
Molecular Weight717.3 g/mol
Structural Identifiers
SMILES[Te].[Te].[Te].[Er].[Er]
InChIInChI=1S/2Er.3Te
InChIKeyMIZNMVMPEVIMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dierbium Tritelluride (Er₂Te₃, CAS 12020-39-2): A Rare-Earth Sesquitelluride Semiconductor for Strain-Engineered Thermoelectrics and Infrared Detection


Dierbium tritelluride (Er₂Te₃) is a binary rare-earth chalcogenide semiconductor belonging to the sesquitelluride family (RE₂Te₃). It crystallizes in the orthorhombic Sc₂S₃ structure type with space group Fddd (No. 70), featuring ordered cationic vacancies that contribute to its intrinsically low lattice thermal conductivity [1]. The compound exhibits a measured direct band gap of 0.77(5) eV, p-type conductivity in its pristine state, and paramagnetic behavior persisting to at least 1.8 K [2]. First-principles studies have identified Er₂Te₃ as a highly responsive material to strain engineering and chalcogen doping, with computationally predicted n-type thermoelectric figures of merit exceeding those of the benchmark room-temperature thermoelectric Bi₂Te₃ [3][4].

Why Dierbium Tritelluride (Er₂Te₃) Cannot Be Interchanged with Other Rare-Earth Tellurides or Bi₂Te₃


Although Er₂Te₃ shares the sesquitelluride stoichiometry and orthorhombic Fddd structure with compounds such as Sc₂Te₃ and Y₂Te₃, its thermoelectric and magnetic response diverges sharply from these structural analogs. Computational screening has demonstrated that Er₂Te₃ possesses a markedly lower lattice thermal conductivity than Y₂Te₃ and delivers a superior n-type ZT when compared under equivalent strain conditions [1]. Unlike the widely used Bi₂Te₃, which operates optimally near room temperature with ZT ≈ 0.8–1.0, Er₂Te₃ exhibits a fundamentally different strain-response profile: n-type ZT can be elevated from 1.15 to 1.35 under −4% compressive strain, a tunability not available in the rigid Bi₂Te₃ lattice [2]. Furthermore, Er₂Te₃ remains paramagnetic below 2 K, whereas its neighboring phase ErTe orders antiferromagnetically at 15 K, making Er₂Te₃ the preferred choice for low-temperature applications where magnetic ordering introduces undesirable artifacts [3]. These compound-specific quantifiable differences preclude simple material substitution.

Quantitative Procurement Evidence for Dierbium Tritelluride (Er₂Te₃): Comparator-Backed Performance Differentiation


n-Type ZT of Er₂Te₃ Under −4% Compressive Strain Reaches 1.35, Surpassing Unstrained Bi₂Te₃ Benchmark

First-principles calculations coupled with semi-classical Boltzmann transport theory demonstrate that applying −4% compressive strain to n-type Er₂Te₃ raises its thermoelectric figure of merit from ZT = 1.15 (unstrained) to ZT = 1.35 at 300 K [1]. This strained ZT value exceeds the typical room-temperature ZT of ∼0.8 reported for unmodified bulk Bi₂Te₃, which has been the dominant commercial thermoelectric material for decades [2]. The strain-induced enhancement is attributed to simultaneous improvement in the Seebeck coefficient and electrical conductivity, coupled with Er₂Te₃'s intrinsically low lattice thermal conductivity.

Thermoelectrics Strain Engineering Figure of Merit

Er₂Te₃ n-Type Power Factor Doubles Under Strain, Reaching 18 mW m⁻¹ K⁻² — Over 10× the p-Type Value

Under strain modulation (−4% to 4%), the maximum power factor (PF = S²σ) of n-type Er₂Te₃ increases from 14 to 18 mW m⁻¹ K⁻² at 300 K, while p-type Er₂Te₃ increases from 0.9 to 2.5 mW m⁻¹ K⁻² [1]. This represents a 12.6× higher n-type PF compared to p-type at peak strain conditions. The dramatic n-type advantage arises from a favorable combination of high Seebeck coefficient and electrical conductivity along specific crystallographic directions. Compressive strain was found to be more effective than tensile strain for modulating Er₂Te₃'s thermoelectric transport, distinguishing it from materials like phosphorene that respond preferentially to tensile deformation [1].

Power Factor n-Type Doping Strain Modulation

Synergistic Doping + Strain in Er₂Te₃ Achieves n-Type ZT = 1.35 with Only −2% Strain, Reducing Mechanical Processing Burden

A subsequent study combining sulfur-group element doping with strain engineering found that the n-type Er₂Te₂.₈₂Po₀.₁₈ system achieves ZT = 1.35 at 300 K under only −2% compressive strain, matching the peak ZT previously attained with −4% strain in the undoped material [1]. The p-type doped material reaches ZT = 0.3 under the same synergistic conditions. Critically, the cooperative doping + strain approach reduces the mechanical strain requirement by half while delivering equivalent peak performance, making practical device fabrication more feasible. The power factor of n-type doped Er₂Te₃ reaches approximately 18 mW m⁻¹ K⁻², and p-type reaches approximately 1.8 mW m⁻¹ K⁻² at 300 K [1].

Chalcogen Doping Synergistic Regulation Polonium Doping

Er₂Te₃ Remains Paramagnetic Down to 1.8 K — ErTe Orders Antiferromagnetically at 15 K

Magnetic susceptibility and magnetization measurements on polycrystalline samples in fields up to 14 T reveal a fundamental magnetic divergence between the two terminal phases in the Er–Te system: Er₂Te₃ remains paramagnetic down to at least 1.8 K, whereas ErTe becomes antiferromagnetic at 15 K [1]. Complementary work by Stöwe (1998) on single crystals confirmed paramagnetic behavior for Er₂Te₃ in the 5–300 K range with an effective magnetic moment μₚ = 9.07 B.M. and a Curie-Weiss temperature θₚ = −4.3 K [2]. The absence of magnetic ordering in Er₂Te₃ at cryogenic temperatures is a direct consequence of the diluted Er³⁺ sublattice in the Sc₂S₃-type structure, where ordered cation vacancies disrupt magnetic exchange pathways.

Magnetic Susceptibility Low-Temperature Physics Paramagnetism

Experimentally Measured Band Gap of 0.77 eV Positions Er₂Te₃ in the Infrared Detection Window, Distinct from Wide-Gap La₂Te₃ (2.2 eV) and Narrow-Gap Bi₂Te₃ (∼0.15 eV)

Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy measurements on single-crystalline Er₂Te₃ yield a fundamental absorption edge corresponding to a direct band gap of 0.77(5) eV [1]. This value is independently corroborated by DFT calculations from the Materials Project, which predict a band gap of 0.829 eV (GGA-typical underestimation considered) [2]. This band gap situates Er₂Te₃ in a technologically important niche: it is wide enough to enable room-temperature semiconductor operation without excessive intrinsic carriers, yet narrow enough to absorb in the near-infrared region. A Chinese patent (CN202311683129, Donghua University, published 2024) explicitly lists Er₂Te₃ among rare-earth tellurides capable of room-temperature photoresponse across 808–1600 nm when fabricated into infrared detectors [3].

Band Gap Engineering Infrared Photodetection Semiconductor Optoelectronics

Optimal Application Scenarios for Dierbium Tritelluride (Er₂Te₃) Based on Quantified Performance Evidence


Strain-Engineered n-Type Thermoelectric Modules for Room-Temperature Waste Heat Recovery

Er₂Te₃ is best deployed as the n-type leg in strain-modulated thermoelectric generators operating near 300 K, where its computationally predicted ZT of 1.35 under −4% compressive strain [1] exceeds the commercial Bi₂Te₃ benchmark of ZT ≈ 0.8 [2]. Thin-film deposition on lattice-mismatched substrates can impart the requisite compressive strain, leveraging Er₂Te₃'s demonstrated responsiveness to compressive over tensile deformation. The n-type power factor of 18 mW m⁻¹ K⁻² under strain [1] ensures adequate electrical output, while the intrinsically low lattice thermal conductivity minimizes parasitic heat loss. The synergistic doping approach (Er₂Te₂.₈₂Po₀.₁₈) reduces the strain burden to −2% for equivalent ZT = 1.35, simplifying device fabrication [3]. Procurement priority: n-type doped Er₂Te₃ sputtering targets or powders for thin-film strain engineering.

Near-Infrared Photodetectors for the 1550 nm Telecommunications Band

Er₂Te₃'s experimentally confirmed band gap of 0.77(5) eV [1] corresponds to an absorption edge of approximately 1610 nm, encompassing the critical 1550 nm fiber-optic telecommunications window. A 2024 patent from Donghua University explicitly incorporates Er₂Te₃ into rare-earth telluride infrared detectors demonstrating room-temperature photoresponse from 808 to 1600 nm [2]. Unlike narrow-gap Bi₂Te₃ (E_g ≈ 0.15 eV), which would suffer from excessive dark current at room temperature, Er₂Te₃'s wider gap enables uncooled operation. Unlike wide-gap La₂Te₃ (E_g ≈ 2.2 eV), which cannot absorb at 1550 nm, Er₂Te₃ provides optimal spectral matching. Single crystals up to 1.5 mm can be grown via chemical vapor transport using ErCl₃ as the transport agent [3], enabling wafer-scale detector fabrication. Procurement priority: high-purity (5N) Er₂Te₃ ingot or single-crystal substrates.

Magnetically Inert Substrates and Interlayers for Cryogenic Superconducting Devices

Er₂Te₃ remains paramagnetic to at least 1.8 K with no magnetic ordering transition, in contrast to ErTe which becomes antiferromagnetic at 15 K [1][2]. This magnetic inertness at cryogenic temperatures makes Er₂Te₃ an attractive candidate for buffer layers, tunnel barriers, or substrate materials in superconducting quantum interference devices (SQUIDs), Josephson junctions, and topological quantum computing platforms, where stray magnetic fields from antiferromagnetic domains would introduce unacceptable noise. The compound's semiconducting character (E_g = 0.77 eV) [2] combined with its high melting point of 1213°C provides thermal stability during device fabrication. Procurement priority: ultra-high-purity Er₂Te₃ powder for thin-film deposition or sintered sputtering targets.

First-Principles-Guided Materials Discovery and Thermoelectric Property Screening

Er₂Te₃ serves as a model system for computational high-throughput screening of rare-earth chalcogenide thermoelectrics. The availability of experimentally validated structural parameters (orthorhombic Fddd, a = 1212.7 pm, b = 858.1 pm, c = 2572.8 pm, Z = 16) [1], a measured band gap of 0.77 eV [1], and standardized thermodynamic formation functions determined via EMF measurements (300–450 K) [2] makes Er₂Te₃ a well-calibrated reference compound for benchmarking DFT functionals and transport models against experimental data. The Materials Project entry (mp-14643) provides complementary computational data including formation energy (−1.386 eV/atom) and density (6.89 g/cm³) [3]. Researchers procuring Er₂Te₃ for computational validation studies benefit from the convergence of multiple independent experimental and theoretical datasets. Procurement priority: stoichiometric Er₂Te₃ powder (95%+ purity) for pellet fabrication and property validation.

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